2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one
Overview
Description
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one is an organic compound with the molecular formula C12H20O4 and a molecular weight of 228.29 g/mol It is a cyclobutenone derivative characterized by the presence of two tert-butoxy groups and a hydroxyl group attached to the cyclobutenone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one typically involves the reaction of cyclobutenone derivatives with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include:
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Temperature: Reactions are generally carried out at room temperature or slightly elevated temperatures (20-40°C).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the cyclobutenone ring can be reduced to form alcohols.
Substitution: The tert-butoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2,3-Di-tert-butoxy-4-oxo-2-cyclobuten-1-one.
Reduction: Formation of 2,3-Di-tert-butoxy-4-hydroxycyclobutanol.
Substitution: Formation of derivatives with substituted functional groups replacing the tert-butoxy groups.
Scientific Research Applications
2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, while the tert-butoxy groups can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2,3-Di-tert-butoxy-4-oxo-2-cyclobuten-1-one
- 2,3-Di-tert-butoxy-4-hydroxycyclobutanol
- 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
Comparison: 2,3-Di-tert-butoxy-4-hydroxy-2-cyclobuten-1-one is unique due to its cyclobutenone core structure, which imparts distinct reactivity compared to similar compounds. The presence of both tert-butoxy and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound in research applications.
Properties
IUPAC Name |
4-hydroxy-2,3-bis[(2-methylpropan-2-yl)oxy]cyclobut-2-en-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)15-9-7(13)8(14)10(9)16-12(4,5)6/h7,13H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYKNWIJVHOPRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=C(C(=O)C1O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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